Structural Isomerism: Isopropyl Branching at the 3-Position vs. Linear n-Propyl or Smaller Alkyl Substituents
The target compound contains a branched isopropyl group at the 3-position of the 1,2,4-triazole ring, distinguishing it from the linear 3-propyl isomer Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1343184-06-4) and the 3-ethyl analog Cyclopropyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine. In the broader 1,2,4-triazole derivative class exemplified in EP 3359537 B1, the 3-position substituent is explicitly enumerated as methyl, ethyl, CF₃, CH₂OH, cyclopropyl, or cyano for EAAT3 inhibitor activity, establishing that alkyl chain branching and size at this position are pharmacophoric determinants [1]. Isopropyl introduces greater steric hindrance and distinct lipophilic character relative to n-propyl or ethyl, which directly influences target binding pocket complementarity and metabolic stability.
| Evidence Dimension | 3-Position substituent structure (steric and electronic properties) |
|---|---|
| Target Compound Data | Isopropyl (branched C3; logP contribution ~1.5) |
| Comparator Or Baseline | n-Propyl isomer (CAS 1343184-06-4) and 3-Ethyl analog: linear C3 and C2 alkyl chains, respectively |
| Quantified Difference | Isopropyl vs. n-propyl: identical molecular formula (C₁₀H₁₈N₄) but distinct branching topology and estimated logP [2]; Isopropyl vs. ethyl: ΔMW = 14 Da, ΔlogP ≈ 0.5 units |
| Conditions | Structural comparison based on SMILES: Target NC(C1CC1)C2=NC(C(C)C)=NN2C; n-Propyl isomer NC(C1CC1)C2=NC(CCC)=NN2C |
Why This Matters
Procurement of the correct 3-isopropyl isomer is essential for SAR consistency; the n-propyl isomer will produce different binding pose predictions and biological readouts, invalidating cross-study comparisons.
- [1] EP 3359537 B1. Triazole Derivatives. Published 2020-03-25. F. Hoffmann-La Roche AG. Claims define R1 substituent options for EAAT3 inhibitor activity. View Source
- [2] ChemSpider/PubChem predicted properties. Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine (CID not assigned) vs. Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine. Accessed May 2026. View Source
